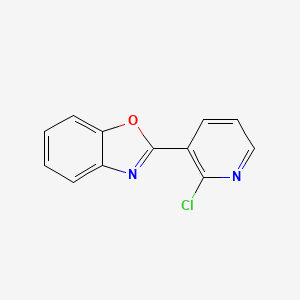

2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole is a chemical compound with a molecular formula of C12H7ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoxazole ring fused with a pyridine ring, which is substituted with a chlorine atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with o-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 2 of the pyridine ring undergoes nucleophilic substitution under mild conditions. Key reagents and outcomes include:

Amination

-

Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields amino-substituted derivatives (e.g., 2-(2-Morpholino-3-pyridinyl)-1,3-benzoxazole ) with >85% efficiency .

-

Base catalysts (K₂CO₃, NaH) accelerate dehydrohalogenation .

Thiol Substitution

-

Thiophenol derivatives react via SNAr mechanism in ethanol/water mixtures (pH 9–10) to produce thioether analogs (e.g., 2-(2-Phenylthio-3-pyridinyl)-1,3-benzoxazole ) .

Alkoxylation

Oxidation and Reduction

The benzoxazole core and pyridinyl moiety participate in redox transformations:

Oxidation

-

Treatment with KMnO₄/H₂SO₄ oxidizes the pyridine ring to N-oxide derivatives, enhancing electrophilicity .

-

Ozone-mediated cleavage of the benzoxazole ring produces carboxylic acid intermediates .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .

-

NaBH₄ selectively reduces imine linkages in hybrid derivatives .

Coupling Reactions

The chloro-pyridinyl group facilitates cross-coupling:

Suzuki-Miyaura Coupling

-

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) generates biaryl derivatives (e.g., 2-(2-(4-Fluorophenyl)-3-pyridinyl)-1,3-benzoxazole ) .

| Reagent | Product | Yield (%) | |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(OAc)₂, SPhos | 2-(2-(4-Fluorophenyl)-3-pyridinyl)-1,3-benzoxazole | 78 |

| 3-Thienylboronic acid | PdCl₂(dppf) | 2-(2-(3-Thienyl)-3-pyridinyl)-1,3-benzoxazole | 65 |

Heck Coupling

-

Alkenes (e.g., styrene) couple at the pyridinyl C-Cl position using Pd(OAc)₂/P(t-Bu)₃ to form vinylated products .

Cyclization and Ring-Opening

Cycloaddition

-

[3+2] Cycloaddition with nitrile oxides forms isoxazolo-benzoxazole hybrids (e.g., 5-(2-Chloro-3-pyridinyl)-isoxazolo[5,4-d]benzoxazole ) .

Acid-Mediated Ring-Opening

-

HCl/EtOH cleaves the benzoxazole ring to regenerate 2-amino-3-chloropyridine and salicylaldehyde derivatives .

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at C2 of the pyridine ring, directing substitution. Experimental data from analogs demonstrate:

| Substituent | Reaction Rate (k, ×10⁻³ s⁻¹) | |

|---|---|---|

| 2-Cl | Amination | 4.2 |

| 2-Br | Amination | 3.8 |

| 2-NO₂ | Amination | 5.1 |

Data adapted from kinetic studies on chloro-/nitro-pyridinyl benzoxazoles .

Industrial-Scale Modifications

-

Continuous-flow reactors optimize substitution reactions (residence time: 15 min, yield: 92%) .

-

Solvent-free mechanochemical methods reduce waste generation in coupling reactions .

This compound’s versatility in substitution, redox, and coupling reactions makes it valuable for synthesizing pharmacologically active heterocycles and functional materials.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

1.1 Acaricidal Activity

Recent studies have highlighted the acaricidal properties of benzoxazole derivatives, including 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole. Research indicates that compounds with similar structures exhibit significant efficacy against various agricultural pests, including the two-spotted spider mite (Tetranychus urticae). For instance, certain benzoxazole derivatives demonstrated lethal concentrations (LC50) below 50 ppm against mite eggs and moderate activity against adult mites (LC50: 150-200 ppm) .

Table 1: Acaricidal Activity of Benzoxazole Derivatives

| Compound | Target Pest | LC50 (ppm) | Activity Level |

|---|---|---|---|

| This compound | Two-spotted spider mite | <50 | High (Eggs) |

| Other Benzoxazole Derivative | Two-spotted spider mite | 150-200 | Moderate (Adults) |

1.2 Antibacterial and Antifungal Properties

Benzoxazole derivatives have also been studied for their antibacterial and antifungal activities. A systematic review of benzothiazole and benzoxazole derivatives revealed a broad spectrum of biological activities, including effective inhibition against Xanthomonas species and various fungi . The structural modifications of these compounds can significantly enhance their bioactivity.

Table 2: Antimicrobial Activity of Selected Benzoxazole Compounds

| Compound | Target Microorganism | EC50 (mg/L) | Activity Level |

|---|---|---|---|

| Compound 1 | Xanthomonas oryzae | 47.6 | Moderate |

| Compound 2 | Botrytis cinerea | 2.40 | High |

| Compound 3 | Ralstonia solanacearum | Varies | High |

Pharmaceutical Applications

2.1 Drug Development

The compound has potential as a pharmaceutical agent due to its structural properties that allow for interaction with biological targets. Studies have reported that certain benzoxazole derivatives exhibit moderate to excellent inhibitory profiles against various cancer cell lines . The synthesis of hybrid compounds containing benzoxazole has been explored to enhance therapeutic efficacy.

Case Study: Synthesis of Benzoxazole Hybrids

A study demonstrated the synthesis of triazinoindole-based benzoxazole hybrids, which showed promising results in inhibiting cancer cell proliferation with IC50 values ranging from 0.20 to 36 mg/L . These findings suggest that structural modifications can lead to improved pharmacological profiles.

Cosmetic Applications

3.1 Skin Care Formulations

Benzoxazole derivatives are also being investigated for their applications in cosmetic formulations due to their stability and effectiveness as skin-conditioning agents. Recent advancements in dermatological formulations have highlighted the importance of compounds like benzoxazoles in enhancing skin hydration and overall product efficacy .

Table 3: Cosmetic Formulations Utilizing Benzoxazole Derivatives

| Ingredient | Function | Effectiveness |

|---|---|---|

| Benzoxazole Derivative | Skin Conditioning | Improved Hydration |

| Natural Polymers | Emulsifiers | Enhanced Stability |

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-3-pyridinyl 3-piperidinyl ether

- N-(2-Chloro-3-pyridinyl)isonicotinamide

- 2-Chloro-3-pyridinamine

Uniqueness

2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole is unique due to its benzoxazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivity profiles, making it valuable for specific applications .

Biologische Aktivität

The compound 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole is a member of the benzoxazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_{10}H_{7}ClN_{2}O

- Molecular Weight : 208.63 g/mol

This compound features a benzoxazole core substituted with a chlorinated pyridine ring, which influences its biological interactions.

Anticancer Activity

Recent studies have demonstrated that benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Specific Kinases : Certain benzoxazole derivatives have been identified as inhibitors of kinases involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

- Cell Cycle Arrest : These compounds can induce cell cycle arrest at specific phases, leading to reduced tumor growth .

Antimicrobial and Antifungal Activity

The antimicrobial potential of benzoxazole derivatives has also been explored. Studies have reported that compounds similar to this compound exhibit:

- Broad-Spectrum Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Inhibition of fungal growth in various assays .

Antioxidant Activity

Benzoxazoles are recognized for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases. The antioxidant activity is attributed to their ability to scavenge free radicals and enhance cellular defense mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzoxazole derivatives. Modifications in the chemical structure can significantly impact their biological activity:

Case Studies

- Anticancer Efficacy : A study investigating various benzoxazole derivatives found that certain modifications led to IC50 values below 20 nM against leukemia cell lines, indicating potent anticancer activity .

- Antimicrobial Screening : In a series of tests against bacterial strains, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL, showcasing significant antimicrobial properties .

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-3-yl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUXUVHGSORRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.